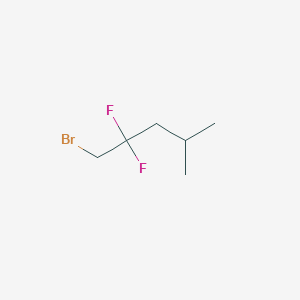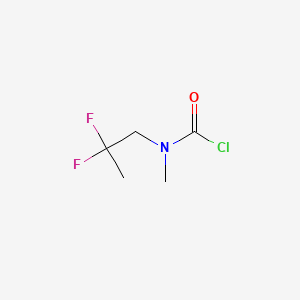
4-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one is a heterocyclic compound that features both an oxazolidinone ring and a dihydrobenzofuran moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one can be achieved through various methods. One efficient approach involves the combination of an asymmetric aldol reaction and a modified Curtius protocol. This method uses an effective intramolecular ring closure to rapidly access the oxazolidinone scaffold . The reaction conditions typically involve the use of chiral auxiliaries and specific catalysts to ensure stereoselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize optimized reaction conditions, including temperature control, solvent selection, and purification techniques .
化学反应分析
Types of Reactions
4-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway for further functionalization.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups .
科学研究应用
4-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
作用机制
The mechanism of action of 4-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial protein synthesis by binding to the ribosomal subunit, thereby preventing the formation of essential proteins . The pathways involved include the inhibition of peptidyl transferase activity, which is crucial for protein elongation.
相似化合物的比较
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and reduced resistance potential.
Cytoxazone: A compound with a similar oxazolidinone scaffold used in various synthetic applications.
Uniqueness
4-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one is unique due to its combination of the oxazolidinone ring and the dihydrobenzofuran moiety.
属性
分子式 |
C11H11NO3 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC 名称 |
4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H11NO3/c13-11-12-9(6-15-11)7-1-2-10-8(5-7)3-4-14-10/h1-2,5,9H,3-4,6H2,(H,12,13) |
InChI 键 |
JLJSVYITOLQBDE-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C1C=C(C=C2)C3COC(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid](/img/structure/B13609998.png)


